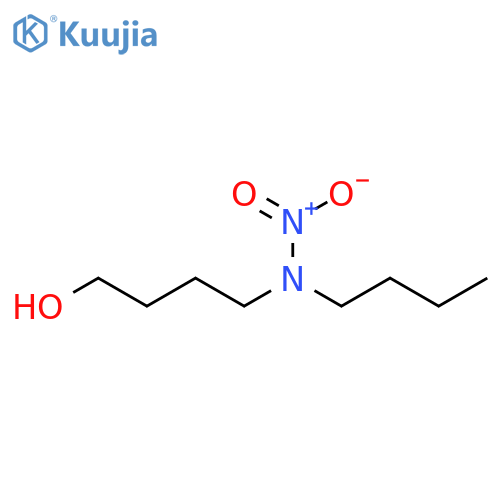Cas no 96332-15-9 (N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE)

96332-15-9 structure
商品名:N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE
N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE 化学的及び物理的性質
名前と識別子
-
- N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE
- 4-(Butylnitroamino)-1-butanol
- 1-Butanol,4-(butylnitroamino)-
- N-butyl-N-(4-hydroxybutyl)nitramide
- 96332-15-9
- D77331
-
- インチ: 1S/C8H18N2O3/c1-2-3-6-9(10(12)13)7-4-5-8-11/h11H,2-8H2,1H3
- InChIKey: IQKIBLCDVUWGOU-UHFFFAOYSA-N
- ほほえんだ: C(O)CCCN(CCCC)[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 190.13174244g/mol
- どういたいしつりょう: 190.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 69.3Ų
N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-D0403-5g |
N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE |
96332-15-9 | 5g |
$230.0 | 2022-04-26 | ||
| ChemScence | CS-D0403-25g |
N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE |
96332-15-9 | 25g |
$1081.0 | 2022-04-26 | ||
| ChemScence | CS-D0403-10g |
N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE |
96332-15-9 | 10g |
$450.0 | 2022-04-26 | ||
| AstaTech | D77331-1/G |
4-(BUTYLNITROAMINO)-1-BUTANOL |
96332-15-9 | 98% | 1g |
$66 | 2023-09-19 | |
| AstaTech | D77331-5/G |
4-(BUTYLNITROAMINO)-1-BUTANOL |
96332-15-9 | 98% | 5g |
$198 | 2023-09-19 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y53515-25g |
4-(Butylnitroamino)-1-butanol |
96332-15-9 | 98% | 25g |
¥5300.00 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y53515-5g |
4-(Butylnitroamino)-1-butanol |
96332-15-9 | 98% | 5g |
¥1730.00 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y53515-1g |
4-(Butylnitroamino)-1-butanol |
96332-15-9 | 98% | 1g |
¥570.00 | 2023-03-21 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y53515-25g |
4-(Butylnitroamino)-1-butanol |
96332-15-9 | 98% | 25g |
¥5300.00 | 2023-03-21 | |
| Chemenu | CM542743-25g |
4-(Butylnitroamino)-1-butanol |
96332-15-9 | 97% | 25g |
$923 | 2023-03-21 |
N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
96332-15-9 (N-BUTYL-N-(4-HYDROXYBUTYL)NITROUS AMIDE) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
